molecular formula C20H36N2O3 B6768071 N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide

Cat. No.: B6768071
M. Wt: 352.5 g/mol
InChI Key: ZMPIEVRJHIMXCW-UHFFFAOYSA-N
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Description

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including an ether, a piperidine ring, and an amide, makes it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O3/c1-4-25-17-14-16(20(17)8-12-24-13-9-20)21-19(23)18(15(2)3)22-10-6-5-7-11-22/h15-18H,4-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPIEVRJHIMXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCOCC2)NC(=O)C(C(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-7-oxaspiro[3.5]nonan-1-one: A precursor in the synthesis of the target compound.

    Piperidine derivatives: Compounds with similar piperidine rings that may exhibit comparable biological activities.

    Amide-containing compounds: Molecules with amide functional groups that can have similar chemical reactivity.

Uniqueness

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-methyl-2-piperidin-1-ylbutanamide is unique due to its spirocyclic structure combined with multiple functional groups, providing a versatile platform for various chemical and biological applications.

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